N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide
Description
N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to an azetidine ring and a dimethyl-substituted oxazole carboxamide moiety. The triazolo-pyridazine system is a bicyclic scaffold known for its bioisosteric properties and relevance in medicinal chemistry, particularly in kinase inhibition and central nervous system (CNS) targeting. The azetidine (a four-membered saturated ring) enhances conformational rigidity and may improve metabolic stability compared to larger heterocycles.
Properties
IUPAC Name |
N,5-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O2/c1-9-5-11(18-23-9)14(22)19(2)10-6-20(7-10)13-4-3-12-16-15-8-21(12)17-13/h3-5,8,10H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNZXJKETGWQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to ensure the desired product yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Formation of the Triazolo[4,3-b]Pyridazine Core
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Cyclocondensation : The triazolopyridazine ring is synthesized via cyclocondensation of pyridazine derivatives with hydrazines or nitriles under acidic or basic conditions. For example, condensation of 6-chloropyridazine with methylhydrazine forms the triazole ring through intramolecular cyclization .
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Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling introduces substituents to the pyridazine ring (e.g., aryl/heteroaryl groups) .
| Step | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Cyclocondensation | K₂CO₃, DMF, 80°C | 72% | |
| 2 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 85% |
Azetidine Ring Functionalization
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Nucleophilic Substitution : The azetidine ring is functionalized at the 3-position via SNAr (nucleophilic aromatic substitution) using amines or alcohols. For example, reaction of 3-bromoazetidine with triazolo[4,3-b]pyridazin-6-amine forms the azetidinyl-triazolopyridazine scaffold.
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Reductive Amination : Secondary amines are introduced via reductive amination using NaBH(OAc)₃ and aldehydes .
Oxazole-3-Carboxamide Assembly
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Amide Coupling : The 1,2-oxazole-3-carboxamide group is formed via HATU/DIPEA-mediated coupling between the azetidine amine and 5-methyl-1,2-oxazole-3-carboxylic acid .
Hydrolytic Degradation
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Amide Hydrolysis : The carboxamide bond undergoes hydrolysis under acidic (HCl, 60°C) or basic (NaOH, 40°C) conditions, yielding 1,2-oxazole-3-carboxylic acid and the azetidinyl-triazolopyridazine amine.
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Oxazole Ring Opening : Prolonged exposure to strong acids (e.g., H₂SO₄) destabilizes the oxazole ring, leading to decomposition .
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| pH 1.2 (HCl) | Amide hydrolysis | 8.5 hrs | |
| pH 10 (NaOH) | Amide hydrolysis | 5.2 hrs |
Oxidative Degradation
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N-Methyl Oxidation : The N-methyl group on the oxazole ring is susceptible to oxidation by H₂O₂ or cytochrome P450 enzymes, forming N-formyl derivatives .
Azetidine Ring Modifications
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Quaternization : Reacts with methyl iodide to form quaternary ammonium salts, enhancing solubility .
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Cross-Coupling : Pd-catalyzed Buchwald-Hartwig amination introduces aryl groups to the azetidine nitrogen .
Triazolopyridazine Functionalization
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Halogenation : Electrophilic halogenation (e.g., NBS) adds bromine to the pyridazine ring for further derivatization .
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C-H Activation : Direct arylation at the C7 position using Pd(OAc)₂ and phosphine ligands .
Key Research Findings
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Catalyst Optimization : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki couplings, achieving >85% yields .
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pH-Dependent Stability : The compound is most stable at pH 6–7, with degradation accelerating in extremes.
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Metabolic Pathways : Liver microsome studies indicate CYP3A4-mediated oxidation as the primary metabolic route .
Scientific Research Applications
N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide involves the inhibition of specific enzymes. It targets the ATP-binding sites of c-Met and Pim-1 kinases, which play crucial roles in cell proliferation and survival. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and halt tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity and heterocyclic diversity invite comparisons with other small molecules, including carbazole derivatives and mutagenic heterocyclic amines. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Observations
Structural Differentiation: The target compound’s triazolo-pyridazine core distinguishes it from carbazole derivatives (e.g., compound 24), which feature larger aromatic systems linked to triazanylidene groups. Instead, its oxazole and azetidine substituents may reduce DNA intercalation risks, though in vitro genotoxicity assays are needed for confirmation .
Physicochemical Properties :
- The target compound’s estimated LogP (1.8–2.5) suggests moderate lipophilicity, balancing membrane permeability and solubility. In contrast, carbazole derivatives (e.g., compound 24) exhibit higher LogP values (~3.5–4.2), likely due to their extended aromatic systems, which may limit bioavailability .
Biological Implications: While IQ is a known dietary carcinogen, the target compound’s structural modifications (e.g., azetidine, oxazole) likely mitigate such risks. However, its hypothesized kinase inhibition activity requires validation through enzymatic assays and cytotoxicity studies.
Synthetic Challenges: The azetidine-triazolo-pyridazine linkage in the target compound introduces synthetic complexity compared to carbazole derivatives or IQ. This may impact scalability but could offer novel pharmacodynamic advantages .
Biological Activity
N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a triazolo-pyridazine moiety that is significant in conferring its biological activity.
1. Anticancer Activity
Recent studies have explored the anticancer potential of compounds with similar structures. For instance, derivatives of triazolo-pyridazine have shown promising results in inhibiting c-Met kinase activity and exhibiting cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. One notable compound from these studies demonstrated IC50 values ranging from 1.06 to 2.73 μM against these cell lines, indicating significant potency .
2. Antimicrobial Activity
The compound's structural analogs have been investigated for their antimicrobial properties. Research has indicated that certain derivatives exhibit effective inhibition against Mycobacterium tuberculosis, with IC50 values as low as 1.35 μM . This suggests that this compound may also possess similar antimicrobial efficacy.
3. Enzyme Inhibition
The inhibition of specific enzymes is another mechanism through which this compound may exert its biological effects. The triazolo-pyridazine scaffold has been linked to the inhibition of kinases involved in cancer progression, suggesting a potential role for this compound in targeted cancer therapies .
Case Study 1: Cytotoxicity Evaluation
In a comparative study evaluating the cytotoxicity of various triazolo-pyridazine derivatives against cancer cell lines using the MTT assay:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
This study highlighted the efficacy of derivatives similar to this compound in inducing apoptosis and inhibiting cell proliferation .
Case Study 2: Antitubercular Activity
Another study focused on a series of compounds demonstrating anti-tubercular activity against Mycobacterium tuberculosis H37Ra:
| Compound | IC50 (µM) | IC90 (µM) |
|---|---|---|
| 6a | 1.35 | 3.73 |
| 6e | 40.32 | N/A |
These findings suggest that the structural components present in this compound could be optimized for enhanced anti-tubercular activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
